molecular formula C9H19NO B13071549 2-Ethyl-4,6,6-trimethyl-1,3-oxazinane

2-Ethyl-4,6,6-trimethyl-1,3-oxazinane

Cat. No.: B13071549
M. Wt: 157.25 g/mol
InChI Key: AIIYNYPIBSTIBR-UHFFFAOYSA-N
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Description

2-Ethyl-4,6,6-trimethyl-1,3-oxazinane is a heterocyclic compound with the molecular formula C₉H₁₉NO It belongs to the class of oxazinanes, which are six-membered rings containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,6,6-trimethyl-1,3-oxazinane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of amino alcohols with aldehydes or ketones under acidic conditions. For example, the reaction of 2-ethyl-2-amino-1-propanol with acetone in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of eco-friendly catalysts and solvents is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6,6-trimethyl-1,3-oxazinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.

    Reduction: Reduction reactions can convert the oxazinane ring to other functional groups.

    Substitution: The nitrogen atom in the oxazinane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazinone derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2-Ethyl-4,6,6-trimethyl-1,3-oxazinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6,6-trimethyl-1,3-oxazinane involves its interaction with molecular targets such as enzymes or receptors. The nitrogen and oxygen atoms in the oxazinane ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,6-Trimethyl-6-phenyltetrahydro-1,3-oxazine-2-thione
  • 4,4,5,6-Tetramethyl-1,3-oxazinane-2-thione

Uniqueness

2-Ethyl-4,6,6-trimethyl-1,3-oxazinane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group at the 2-position and the trimethyl groups at the 4 and 6 positions can influence its reactivity and interaction with other molecules. This makes it a valuable compound for various applications .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-ethyl-4,6,6-trimethyl-1,3-oxazinane

InChI

InChI=1S/C9H19NO/c1-5-8-10-7(2)6-9(3,4)11-8/h7-8,10H,5-6H2,1-4H3

InChI Key

AIIYNYPIBSTIBR-UHFFFAOYSA-N

Canonical SMILES

CCC1NC(CC(O1)(C)C)C

Origin of Product

United States

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